

Application Notes and Protocols for the Synthesis and Purification of SPH3127

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Compound of Interest		
Compound Name:	SPH3127	
Cat. No.:	B11930577	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127, also known as Sitokiren, is a novel, highly potent, and orally active non-peptide small molecule inhibitor of renin.[1][2] Developed through a collaboration between Mitsubishi Tanabe Pharma Corporation and Shanghai Pharmaceuticals Holding, SPH3127 has emerged as a promising therapeutic agent for the management of hypertension.[1][3] Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By directly inhibiting renin, SPH3127 effectively blocks the initial step of the RAAS cascade, leading to reduced production of angiotensin II and subsequent vasodilation and decreased aldosterone secretion.[2][4] Preclinical and clinical studies have demonstrated that SPH3127 exhibits a more potent antihypertensive effect and higher bioavailability compared to the first-generation direct renin inhibitor, aliskiren.[2] This document provides detailed application notes and protocols for the chemical synthesis and purification of SPH3127, intended to guide researchers in its laboratory-scale preparation.

Chemical and Physical Properties



Property	Value	Reference
IUPAC Name	Methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate	[5]
Molecular Formula	C22H32N6O4	[5]
Molecular Weight	444.54 g/mol	[5]
CAS Number	1399849-02-5	[5]
Appearance	White to off-white solid	_
Purity	>99% (by HPLC)	_
Solubility	Soluble in DMSO and methanol	
Mechanism of Action	Direct Renin Inhibitor	[1]

Signaling Pathway and Mechanism of Action

SPH3127 exerts its therapeutic effect by inhibiting the enzymatic activity of renin, the initial and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure. The pathway is initiated by the release of renin from the kidneys, which then cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) subsequently converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and consequently, an elevation in blood pressure. By directly inhibiting renin, **SPH3127** prevents the formation of angiotensin I and all downstream effects, leading to a reduction in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of **SPH3127**.

Experimental Protocols

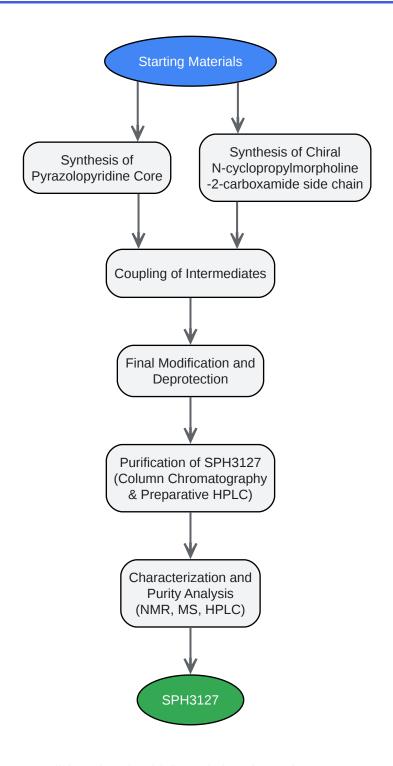


The synthesis of **SPH3127** can be accomplished through a multi-step process. The following protocols are based on established synthetic routes and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow

The overall synthetic strategy involves the preparation of key intermediates followed by their coupling and final modification to yield **SPH3127**. The workflow can be summarized as follows:





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Caption: General workflow for the synthesis and purification of **SPH3127**.

Detailed Synthesis Protocol

Materials and Reagents:



- (R)-1-(6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-amine
- (R)-N-cyclopropylmorpholine-2-carboxamide
- · Methyl (3-bromopropyl)carbamate
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Acetic acid (AcOH)
- Magnesium sulfate (MgSO₄)
- 1,2-Dichloroethane (DCE)
- (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
- Hydroxybenzotriazole (HOBt)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- 2,6-Lutidine
- Dichloromethane (CH₂Cl₂)
- Silica gel for column chromatography (230-400 mesh)
- Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
- Solvents for HPLC (e.g., acetonitrile, water, formic acid)

Step 1: Synthesis of the Pyrazolopyridine Core with the Propyl Carbamate Side Chain



- To a solution of (R)-1-(6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-amine in DMF, add potassium carbonate.
- Add methyl (3-bromopropyl)carbamate to the mixture.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Step 2: Synthesis of the Chiral Side Chain

- To a solution of (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid and cyclopropylamine in DMF, add EDCI·HCl and HOBt.
- Stir the reaction mixture at room temperature for 8-12 hours.
- After completion, dilute the mixture with water and extract with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- The crude product is then treated with a solution of TMSOTf and 2,6-lutidine in dichloromethane at 0°C to remove the Boc protecting group.
- After 1-2 hours, the reaction is quenched, and the product is extracted to yield the (R)-N-cyclopropylmorpholine-2-carboxamide.

Step 3: Coupling and Final Synthesis of **SPH3127**



- The pyrazolopyridine intermediate from Step 1 is coupled with the chiral side chain from Step 2.
- To a solution of the two intermediates in 1,2-dichloroethane, add acetic acid and sodium triacetoxyborohydride.
- Stir the reaction at room temperature for 4-6 hours.
- · Monitor the reaction by TLC.
- Once the reaction is complete, quench with saturated sodium bicarbonate solution and extract the product with dichloromethane.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product is then purified to yield **SPH3127**.

Purification Protocols

- 1. Column Chromatography (Initial Purification)
- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal gradient should be determined by TLC analysis.
- Procedure:
 - Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
 - Pack a glass column with the slurry.
 - Dissolve the crude SPH3127 in a minimal amount of dichloromethane and load it onto the column.
 - Elute the column with the gradient mobile phase, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.



- Combine the pure fractions and evaporate the solvent under reduced pressure.
- 2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity (>99%), preparative HPLC is recommended. The following is a general protocol that may require optimization.

- Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.
- Column: A reversed-phase C18 column suitable for preparative scale (e.g., 20 x 250 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.
- Flow Rate: 10-20 mL/min (adjusted based on column dimensions).
- Detection: UV at 254 nm.
- Procedure:
 - Dissolve the partially purified **SPH3127** from column chromatography in a suitable solvent (e.g., DMSO or methanol).
 - Inject the sample onto the preparative HPLC column.
 - Run the gradient method and collect fractions corresponding to the main product peak.
 - Analyze the purity of the collected fractions by analytical HPLC.
 - Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure SPH3127.

Data Presentation



Parameter	Value	Method
Purity (Final Product)	> 99.5%	Analytical HPLC
Yield (Overall)	15-25%	Gravimetric
¹H NMR	Conforms to structure	400 MHz NMR
Mass Spectrum (ESI-MS)	m/z = 445.26 [M+H]+	Mass Spectrometry
IC ₅₀ (Renin Inhibition)	~0.4 nM	In vitro enzymatic assay

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